molecular formula C8H8N2O5S B12897764 {2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile CAS No. 59875-82-0

{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile

Cat. No.: B12897764
CAS No.: 59875-82-0
M. Wt: 244.23 g/mol
InChI Key: WNBTTWGMLHBHAG-UHFFFAOYSA-N
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Description

{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile is a complex organic compound known for its unique chemical structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anticonvulsant and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of {2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.

    2,5-Dioxopyrrolidin-1-yl acrylate: Used as a protein crosslinker.

    Bis(2,5-dioxopyrrolidin-1-yl) carbonate: Employed in various synthetic applications.

Uniqueness

What sets {2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile apart is its unique combination of functional groups, which confer distinct reactivity and versatility. This makes it a valuable compound in both research and industrial settings .

Properties

59875-82-0

Molecular Formula

C8H8N2O5S

Molecular Weight

244.23 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(cyanomethylsulfinyl)acetate

InChI

InChI=1S/C8H8N2O5S/c9-3-4-16(14)5-8(13)15-10-6(11)1-2-7(10)12/h1-2,4-5H2

InChI Key

WNBTTWGMLHBHAG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CS(=O)CC#N

Origin of Product

United States

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